2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide
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Overview
Description
2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide is a heterocyclic compound that contains a triazole ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide typically involves the reaction of a triazole derivative with a pyrimidine derivative under specific conditions. One common method includes the use of a nucleophilic substitution reaction where a triazole compound reacts with a pyrimidine compound in the presence of a base such as potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of various substituted triazolo-pyrimidine derivatives.
Scientific Research Applications
2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The triazole and pyrimidine rings can interact with enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated as a dual inhibitor of c-Met and VEGFR-2 kinases.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole: Explored for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide is unique due to its specific structural features, which allow it to interact with a different set of molecular targets compared to other similar compounds. Its sulfanyl group provides additional sites for chemical modification, enhancing its potential as a versatile scaffold for drug development.
Properties
CAS No. |
66234-78-4 |
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Molecular Formula |
C8H9N5OS |
Molecular Weight |
223.26 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)propanamide |
InChI |
InChI=1S/C8H9N5OS/c1-5(6(9)14)15-8-12-11-7-10-3-2-4-13(7)8/h2-5H,1H3,(H2,9,14) |
InChI Key |
BVCJVBGZPDDUBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)SC1=NN=C2N1C=CC=N2 |
Origin of Product |
United States |
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